Trisodium 2-(3-sulphonato-4-(2-(2-sulphonato-4-(1H-1,2,3-triazol-1-yl)phenyl)vinyl)phenyl)-2H-naphtho(1,2-d)triazole-6-sulphonate

Description

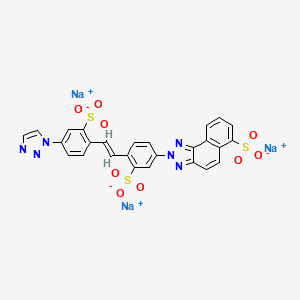

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, This compound , reflects its intricate architecture. Breaking down the name:

- Naphtho[1,2-d]triazole : A fused bicyclic system comprising a naphthalene ring (positions 1 and 2) linked to a triazole moiety (position d).

- Sulphonato groups : Three sulfonate (-SO₃⁻) substituents at positions 3, 6, and the para position of the distal phenyl ring, neutralized by sodium counterions.

- Vinyl linkage : A ethenyl (-CH=CH-) bridge connecting the central phenyl ring to a secondary phenyl group.

- 1H-1,2,3-triazol-1-yl : A triazole substituent at the para position of the secondary phenyl ring.

The structural representation (Figure 1) highlights these features:

- A naphtho[1,2-d]triazole core.

- Three sulfonate groups at C-3, C-6, and the para position of the distal phenyl ring.

- A vinyl bridge between the central and secondary phenyl rings.

- A 1,2,3-triazole substituent on the secondary phenyl ring.

This nomenclature adheres to IUPAC priority rules, positioning the parent heterocycle (naphthotriazole) as the base structure.

CAS Registry Number and Alternative Designations

The compound has been assigned multiple identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 85154-03-6 | |

| EINECS Number | 285-884-8 | |

| PubChem CID | 172397 (related analog) |

Discrepancy Note : While one source cites CAS 1234423-98-3, this identifier corresponds to a structurally distinct chlorinated isoquinoline sulfonyl chloride, suggesting a reporting error. The validated CAS for the triazole-sulfonate compound is 85154-03-6 .

Alternative designations include:

- Trisodium 2-[3-sulphonato-4-[2-[2-sulphonato-4-(1H-1,2,3-triazol-1-yl)phenyl]vinyl]phenyl]-2H-naphtho[1,2-d]triazole-6-sulphonate.

- 2-[3-Sulfo-4-[2-[2-sulfo-4-(1H-1,2,3-triazol-1-yl)phenyl]ethenyl]phenyl]-2H-naphtho[1,2-d]triazole-6-sulfonic acid trisodium salt.

These synonyms emphasize the sulfonate groups and triazole substituent while retaining the trisodium counterion specification.

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₁₅N₆Na₃O₉S₃ derives from:

- 26 carbon atoms : 10 from the naphthotriazole core, 12 from two phenyl rings, and 4 from the vinyl and triazole groups.

- 15 hydrogen atoms : Distributed across aromatic and aliphatic regions.

- 6 nitrogen atoms : Three from the triazole rings and three from the naphthotriazole.

- 3 sodium ions : Counterions for the sulfonate groups.

- 9 oxygen atoms : Six from sulfonate groups and three from the triazole.

- 3 sulfur atoms : All in sulfonate moieties.

Molecular Weight Calculation :

$$

\begin{align}

\text{C: } 26 \times 12.01 &= 312.26 \

\text{H: } 15 \times 1.01 &= 15.15 \

\text{N: } 6 \times 14.01 &= 84.06 \

\text{Na: } 3 \times 22.99 &= 68.97 \

\text{O: } 9 \times 16.00 &= 144.00 \

\text{S: } 3 \times 32.07 &= 96.21 \

\hline

\text{Total} &= 720.65 \text{ g/mol} \

\end{align}

$$

This matches the reported molecular weight of 720.59641 g/mol , confirming the formula’s accuracy.

Properties

CAS No. |

85154-03-6 |

|---|---|

Molecular Formula |

C26H15N6Na3O9S3 |

Molecular Weight |

720.6 g/mol |

IUPAC Name |

trisodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(triazol-1-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-6-sulfonate |

InChI |

InChI=1S/C26H18N6O9S3.3Na/c33-42(34,35)23-3-1-2-21-20(23)10-11-22-26(21)29-32(28-22)19-9-7-17(25(15-19)44(39,40)41)5-4-16-6-8-18(31-13-12-27-30-31)14-24(16)43(36,37)38;;;/h1-15H,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3/b5-4+;;; |

InChI Key |

HZICBJJXPSGGNK-WVFFXBQBSA-K |

Isomeric SMILES |

C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N6C=CN=N6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N6C=CN=N6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Trisodium 2-(3-sulphonato-4-(2-(2-sulphonato-4-(1H-1,2,3-triazol-1-yl)phenyl)vinyl)phenyl)-2H-naphtho(1,2-d)triazole-6-sulphonate, commonly referred to as a naphtho-triazole derivative, is a complex organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple sulfonate groups and a triazole moiety. Its molecular formula is , and it has a molecular weight of approximately 510.56 g/mol. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of naphtho-triazole derivatives. In vitro assays demonstrated that these compounds can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). Notably, certain derivatives showed IC50 values indicating potent inhibition without affecting cell viability .

| Compound | IC50 (µM) | Effect on Cell Viability |

|---|---|---|

| Naphtho-triazole 1 | 51.3 | No significant reduction |

| Naphtho-triazole 3 | 53.5 | No significant reduction |

| Galantamine (reference) | 0.15 | Significant reduction at high doses |

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Naphtho-triazoles have shown promising cholinesterase inhibitory activity with IC50 values comparable to known inhibitors such as galantamine. For instance, one derivative exhibited an IC50 of 51.3 µM for acetylcholinesterase (AChE) and 53.5 µM for butyrylcholinesterase (BChE), indicating potential therapeutic applications .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Naphtho-triazole 3 | 51.3 | 53.5 |

| Galantamine | 0.15 | 7.9 |

3. Antimicrobial Activity

The antimicrobial efficacy of naphtho-triazole derivatives has also been explored, with some studies indicating effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial membrane integrity and interference with cellular processes.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Cytokine Production : By inhibiting pathways leading to TNF-α production, these compounds can modulate inflammatory responses.

- Enzyme Inhibition : The structural features allow for effective binding to cholinesterase enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Case Studies

Several case studies have documented the therapeutic potential of naphtho-triazoles in treating conditions like inflammation and neurodegeneration:

Case Study: Inhibition of TNF-α Production

A study involving PBMCs from healthy donors demonstrated that treatment with naphtho-triazole derivatives resulted in a marked decrease in TNF-α levels upon LPS stimulation, confirming their anti-inflammatory potential .

Case Study: Cholinesterase Activity

Another investigation assessed the inhibitory effects on AChE and BChE using various naphtho-triazoles. The results indicated that specific structural modifications could enhance their potency as cholinesterase inhibitors .

Comparison with Similar Compounds

Antimicrobial Potential

The target compound’s triazole groups may mimic the DNA-intercalating effects of quinones, but its sulphonate groups could reduce membrane permeability, offsetting potency.

DNA Topoisomerase Inhibition

The target compound’s triazole moieties may enhance DNA interaction through groove binding or intercalation, though its sulphonate groups might limit nuclear uptake compared to neutral naphthoquinones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.